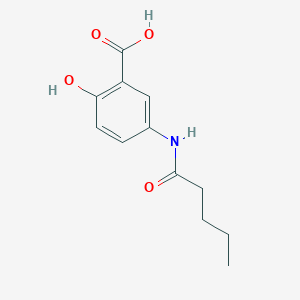

2-Hydroxy-5-(pentanoylamino)benzoic acid

Description

2-Hydroxy-5-(pentanoylamino)benzoic acid is a benzoic acid derivative featuring a hydroxy group at the 2-position and a pentanoylamino (-NH-C(O)-C₄H₉) substituent at the 5-position.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-hydroxy-5-(pentanoylamino)benzoic acid |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-11(15)13-8-5-6-10(14)9(7-8)12(16)17/h5-7,14H,2-4H2,1H3,(H,13,15)(H,16,17) |

InChI Key |

INYMOBCCKQWGEY-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-hydroxy-5-(pentanoylamino)benzoic acid, differing in substituent type, chain length, or functional groups. Key comparisons are summarized in Table 1.

Sulfasalazine (2-Hydroxy-5-[(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl]benzoic acid)

- Structure : Features an azo (-N=N-) linkage and a sulfonamide group at the 5-position, connected to a pyridine ring .

- Applications : Clinically used for inflammatory bowel disease and rheumatoid arthritis.

- Key Differences: The azo group enhances conjugation and redox activity, while the sulfonamide contributes to solubility and target binding. Unlike the pentanoylamino group, this structure enables broader π-π stacking interactions but reduces lipophilicity .

5-Hydroxyanthranilic Acid (2-Amino-5-hydroxybenzoic Acid)

- Structure: Contains an amino (-NH₂) group at the 2-position and a hydroxy group at the 5-position .

- Applications : Precursor in tryptophan metabolism and studied for antioxidant properties.

- Key Differences: The absence of an acyl group reduces steric bulk and increases polarity, favoring interactions with metal ions or enzymes. However, it lacks the lipophilic character of the pentanoyl chain .

2-Hydroxy-5-(isobutyramido)benzoic Acid Derivatives

- Structure : Substituted with a shorter branched acyl group (isobutyramido, -NH-C(O)-C(CH₃)₂) at the 5-position .

- Applications : Explored for antimicrobial and crystallographic studies.

HDBA (2-Hydroxy-5-(2,5-dihydroxybenzylamino)benzoic Acid)

- Structure: Includes a dihydroxybenzylamino group at the 5-position .

- Applications : Investigated for kinase inhibition and cancer therapy.

- Key Differences: The aromatic dihydroxybenzyl group introduces additional hydrogen-bond donors, enhancing target affinity but reducing metabolic stability compared to the aliphatic pentanoyl group .

Table 1: Structural and Functional Comparison

| Compound Name | 5-Position Substituent | Key Functional Groups | Applications | Lipophilicity |

|---|---|---|---|---|

| This compound | Pentanoylamino (-NH-C(O)-C₄H₉) | Hydroxy, amide | Hypothetical: Anti-inflammatory | Moderate |

| Sulfasalazine | Azo-sulfonamide-pyridine | Azo, sulfonamide, hydroxy | Inflammatory diseases | Low |

| 5-Hydroxyanthranilic acid | Amino (-NH₂) | Hydroxy, amino | Metabolic pathways | Low |

| 2-Hydroxy-5-(isobutyramido)benzoic acid | Isobutyramido | Hydroxy, branched amide | Antimicrobial studies | Moderate |

| HDBA | Dihydroxybenzylamino | Hydroxy, benzylamino | Kinase inhibition | Low |

Research Findings and Implications

- Synthetic Feasibility: Acylated salicylic acid derivatives (e.g., ) are typically synthesized via Friedel-Crafts acylation or imine coupling, yielding 62–70% efficiency. The pentanoylamino group’s linear chain may improve synthetic accessibility compared to branched analogs .

- Biological Activity: Sulfasalazine’s azo group is critical for prodrug activation in the gut, whereas acylated derivatives like this compound may exhibit prolonged half-life due to increased lipophilicity .

- Safety Profile : Compounds with simpler acyl groups (e.g., isobutyramido) show fewer documented hazards compared to sulfonamide-containing derivatives, which require precautions against dust inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.